molecular formula C45H66N18O7S B052475 Antileukinate CAS No. 138559-60-1

Antileukinate

カタログ番号 B052475
CAS番号: 138559-60-1
分子量: 1003.2 g/mol
InChIキー: FVRBFNYUBYTVIQ-NGTAMTFRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of proteins similar to Antileukinate, such as interleukins, often involves automated chemical synthesis techniques. Clark-Lewis et al. (1986) demonstrated that interleukin-3 (IL-3), a protein comprising 140 amino acids, can be chemically synthesized using an automated peptide synthesizer, maintaining biological activities attributed to the native IL-3 (Clark-Lewis et al., 1986).

Molecular Structure Analysis

The molecular structure of interleukins, which are similar to Antileukinate, has been elucidated through techniques like nuclear magnetic resonance (NMR) spectroscopy. For instance, Clore et al. (1991) solved the solution structure of the interleukin-8 (IL-8) dimer using NMR spectroscopy and hybrid distance geometry-dynamical simulated annealing calculations (Clore et al., 1991).

Chemical Reactions and Properties

Interleukins, which are functionally related to Antileukinate, demonstrate a variety of chemical reactions and properties. For example, Duncan and Berman (1991) investigated the effects of interleukin (IL) 6 on connective tissue-related biosynthetic functions, showing IL-6's ability to influence collagen and glycosaminoglycan production (Duncan & Berman, 1991).

Physical Properties Analysis

Research on the physical properties of interleukins, akin to Antileukinate, reveals important aspects about their stability and behavior under different conditions. Murar et al. (2020) reported on the chemical synthesis of interleukin-2 (IL-2) variants and their stability against reducing agents, providing insight into the physical stability of such proteins (Murar et al., 2020).

Chemical Properties Analysis

The chemical properties of interleukins, which share characteristics with Antileukinate, have been extensively studied. Sabat et al. (2010) discussed interleukin (IL)-10's role as an anti-inflammatory cytokine, highlighting its significant chemical properties in modulating immune responses (Sabat et al., 2010).

科学的研究の応用

  • Inhibition of Adenocarcinoma Growth : Antileukinate, a hexapeptide, was found to inhibit the binding of growth-related oncogene (GROα) and interleukin-8 (IL-8) to specific receptors on adenocarcinoma cells, which are types of cancer cells. This inhibition led to reduced proliferation of adenocarcinomas, suggesting its potential use in treating lung, stomach, and colon adenocarcinomas (Fujisawa et al., 2000).

  • Applications in Treating Acute Lung Injury : Antileukinate was shown to suppress bleomycin-induced acute lung injury in mice. It effectively reduced inflammatory cell infiltration and interstitial lung edema. These findings suggest that Antileukinate can inhibit acute lung injury by suppressing neutrophil mobilization induced by CXC-chemokines (Hayashi et al., 2002).

  • Inhibition of IL-17A in Crohn's Disease : Secukinumab, an anti-interleukin (IL)-17A monoclonal antibody, was studied for its effectiveness in treating active Crohn's disease. However, the trial showed that IL-17A blockade was ineffective and associated with higher rates of adverse events compared to placebo (Hueber et al., 2012).

  • Therapeutic Potential in Various Diseases : A broad range of studies investigates the potential of blocking interleukin-1 in treating inflammation and various diseases. Targeted delivery of IL-1 blockers, like Antileukinate, may be effective in managing acute inflammation and sepsis syndromes, considering their role in modulating the immune response (Oberholzer et al., 2002).

将来の方向性

While specific future directions for Antileukinate are not mentioned in the searched resources, the field of drug development continues to evolve with ongoing research into new therapeutic compounds and treatment strategies .

特性

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H66N18O7S/c1-24(64)58-32(14-7-17-54-44(49)50)38(66)60-33(15-8-18-55-45(51)52)39(67)61-34(19-25-21-56-29-11-4-2-9-27(25)29)40(68)62-35(20-26-22-57-30-12-5-3-10-28(26)30)41(69)63-36(23-71)42(70)59-31(37(46)65)13-6-16-53-43(47)48/h2-5,9-12,21-22,31-36,56-57,71H,6-8,13-20,23H2,1H3,(H2,46,65)(H,58,64)(H,59,70)(H,60,66)(H,61,67)(H,62,68)(H,63,69)(H4,47,48,53)(H4,49,50,54)(H4,51,52,55)/t31-,32-,33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRBFNYUBYTVIQ-NGTAMTFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H66N18O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1003.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antileukinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antileukinate
Reactant of Route 2
Antileukinate
Reactant of Route 3
Antileukinate
Reactant of Route 4
Antileukinate
Reactant of Route 5
Antileukinate
Reactant of Route 6
Antileukinate

Citations

For This Compound
190
Citations
M Bhatia, A Hegde - Regulatory peptides, 2007 - Elsevier
… This study aims to evaluate the effect of treatment with antileukinate on acute pancreatitis and the associated lung injury in mice. Acute pancreatitis was induced in adult male Swiss …
Number of citations: 96 www.sciencedirect.com
S Hayashi, J Yatsunami, Y Fukuno, M Kawashima… - Lung, 2002 - Springer
… of subcutaneously administered Antileukinate on experimental … that treatment with Antileukinate markedly suppressed … were significantly decreased in the Antileukinate-treated group. …
Number of citations: 35 link.springer.com
N Fujisawa, S Hayashi, A Kurdowska, FK Carr… - Cytokine, 1999 - Elsevier
… antileukinate, a potent α-chemokine receptor inhibitor, on [125I]GROα binding. Antileukinate … Antileukinate was not cytotoxic, with no decrease in cell viability in the presence of 100 μM …
Number of citations: 27 www.sciencedirect.com
Y Fukuno, S Hayashi, K Kohsa, N Fujisawa… - Cytokine, 2003 - Elsevier
… the effects of Antileukinate on … that Antileukinate also inhibited binding of radiolabeled eotaxin to human eosinophils. In this study, we extended this finding and found that Antileukinate …
Number of citations: 6 www.sciencedirect.com
N Fujisawa, Y Sakao, S Hayashi, WA Hadden III… - Journal of cancer …, 2000 - Springer
… specific receptors on adenocarcinoma cells, antileukinate could act as a growth suppressant … Furthermore, antileukinate inhibits the proliferation of each of the cancer cell lines tested in …
Number of citations: 58 link.springer.com
JH Min, CN Codipilly, S Nasim… - Respiratory …, 2012 - respiratory-research.biomedcentral …
… received a daily intraperitoneal injection of Antileukinate. Antileukinate-treated Tg mice had … oxidative stress compared to Antileukinate-treated WT mice (p < 0.05) or Antileukinate-non-…
N Fujisawa, S Hayashi, EJ Miller - Melanoma Research, 1999 - journals.lww.com
… These findings suggest that antileukinate inhibits the growth of melanoma cells by … This suggests a possible use of a-chemokine receptor inhibitors such as antileukinate in the …
Number of citations: 33 journals.lww.com
S Hayashi, A Kurdowska, AB Cohen… - The Journal of …, 1997 - Am Soc Clin Investig
… tested the ability of antileukinate to suppress autostimulatory … the time dependent breakdown of antileukinate by Hs 294T … antileukinate every 24 h to maintain the effect of antileukinate…
Number of citations: 36 www.jci.org
C Palestro, H Linge, K Nichols, K Ochani, E Miller… - 2010 - Soc Nuclear Med
367 Objectives To determine the potential use of 111 In-labeled leukocytes (WBC*) to monitor neutrophil trafficking during pulmonary inflammation. Methods 23 adult Fisher 344 rats …
Number of citations: 0 jnm.snmjournals.org
EJ Miller, AB Cohen, BT Peterson - Inflammation Research, 1996 - Springer
… Furthermore, if the influx of neutrophils could be inhibited from entering the lungs by the action of antileukinate, we believe that this peptide, or a derivative, may be useful in the therapy …
Number of citations: 40 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。